molecular formula C13H17BrOZn B14875454 2-Cyclohexyloxy-5-methylphenylZinc bromide

2-Cyclohexyloxy-5-methylphenylZinc bromide

Cat. No.: B14875454
M. Wt: 334.6 g/mol
InChI Key: NUWFEQMLYIDDLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYCLOHEXYLOXY-5-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom in the compound makes it highly reactive and useful in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYLOXY-5-METHYLPHENYLZINC BROMIDE typically involves the reaction of 2-cyclohexyloxy-5-methylphenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is typically packaged under an inert atmosphere to maintain its stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYLOXY-5-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom facilitates the replacement of a leaving group with a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and other organometallic compounds.

    Conditions: These reactions typically require an inert atmosphere, controlled temperatures, and the presence of a suitable solvent like THF.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-CYCLOHEXYLOXY-5-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYLOXY-5-METHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This transfer is facilitated by the presence of a catalyst, which activates the substrate and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-5-METHYLPHENYLZINC BROMIDE: Similar in structure but with an ethoxy group instead of a cyclohexyloxy group.

    CYCLOHEXYLMETHYLZINC BROMIDE: Contains a cyclohexylmethyl group instead of a cyclohexyloxy group.

Uniqueness

2-CYCLOHEXYLOXY-5-METHYLPHENYLZINC BROMIDE is unique due to the presence of the cyclohexyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This uniqueness makes it particularly valuable in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C13H17BrOZn

Molecular Weight

334.6 g/mol

IUPAC Name

bromozinc(1+);1-cyclohexyloxy-4-methylbenzene-6-ide

InChI

InChI=1S/C13H17O.BrH.Zn/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12;;/h7-9,12H,2-6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NUWFEQMLYIDDLA-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)OC2CCCCC2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.